molecular formula C9H8F3NO2 B8453848 Acetamide, 2,2,2-trifluoro-N-[(4-hydroxyphenyl)methyl]-

Acetamide, 2,2,2-trifluoro-N-[(4-hydroxyphenyl)methyl]-

Cat. No. B8453848
M. Wt: 219.16 g/mol
InChI Key: NSWUPRIBGLQXGW-UHFFFAOYSA-N
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Patent
US08022062B2

Procedure details

Dissolve under nitrogen atmosphere 2,2,2-trifluoro-N-(4-methoxybenzyl)-acetamide (11.6 g, 50 mmol) in DCM (250 mL). Cool to 0° C. in an ice bath. Add dropwise 1M boron tribromide in DCM (100 mL, 100 mmol) and stir for 20 min after addition. Warm to ambient temperature and stir for 16 h. Cool the reaction mixture in an ice bath and quench very carefully with saturated aqueous NaHCO3. Separate the organic layer. Extract the aqueous layer twice with chloroform. Dry the combined organic extracts over-Na2SO4 and concentrate in vacuo to obtain the desired intermediate (8.8 g, 40 mmol). MS (ES−) m/z: 218 (M−H)−.
Quantity
11.6 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[C:3]([NH:5][CH2:6][C:7]1[CH:12]=[CH:11][C:10]([O:13]C)=[CH:9][CH:8]=1)=[O:4].B(Br)(Br)Br>C(Cl)Cl>[F:1][C:2]([F:15])([F:16])[C:3]([NH:5][CH2:6][C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=1)=[O:4]

Inputs

Step One
Name
Quantity
11.6 g
Type
reactant
Smiles
FC(C(=O)NCC1=CC=C(C=C1)OC)(F)F
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stir for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after addition
TEMPERATURE
Type
TEMPERATURE
Details
Warm to ambient temperature
STIRRING
Type
STIRRING
Details
stir for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool the reaction mixture in an ice bath
CUSTOM
Type
CUSTOM
Details
quench very carefully with saturated aqueous NaHCO3
CUSTOM
Type
CUSTOM
Details
Separate the organic layer
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous layer twice with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined organic extracts over-Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC(C(=O)NCC1=CC=C(C=C1)O)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 40 mmol
AMOUNT: MASS 8.8 g
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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